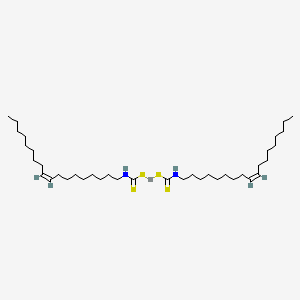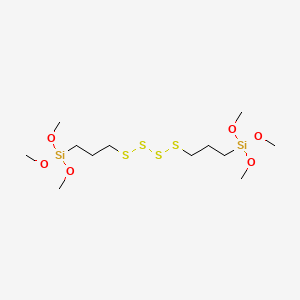
3,3,14,14-Tetramethoxy-2,15-dioxa-7,8,9,10-tetrathia-3,14-disilahexadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,14,14-Tetramethoxy-2,15-dioxa-7,8,9,10-tetrathia-3,14-disilahexadecane is a complex organosilicon compound characterized by its unique structure, which includes methoxy groups, oxygen, sulfur, and silicon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,14,14-tetramethoxy-2,15-dioxa-7,8,9,10-tetrathia-3,14-disilahexadecane typically involves multi-step organic synthesis techniques. The process begins with the preparation of intermediate compounds that contain the necessary functional groups. These intermediates are then subjected to specific reaction conditions, such as controlled temperature and pressure, to facilitate the formation of the final compound. Common reagents used in the synthesis include methoxy silanes, sulfur-containing compounds, and oxygen donors .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including batch and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced catalytic systems and automated reaction monitoring can enhance the efficiency of industrial synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3,3,14,14-Tetramethoxy-2,15-dioxa-7,8,9,10-tetrathia-3,14-disilahexadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halides and nucleophiles facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
3,3,14,14-Tetramethoxy-2,15-dioxa-7,8,9,10-tetrathia-3,14-disilahexadecane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural features.
Industry: Utilized in the development of advanced materials, including coatings and adhesives.
Wirkmechanismus
The mechanism of action of 3,3,14,14-tetramethoxy-2,15-dioxa-7,8,9,10-tetrathia-3,14-disilahexadecane involves interactions with specific molecular targets. The compound’s methoxy groups and sulfur atoms can form bonds with various biomolecules, influencing their activity. Pathways involved may include inhibition of microbial enzymes or modulation of cellular signaling processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,6,7,7,8,8,9,9,10,10,11,11-Dodecafluoro-3,3,14,14-tetramethoxy-2,15-dioxa-3,14-disilahexadecane: Similar in structure but contains fluorine atoms, which may alter its chemical properties.
3,3,10,10-Tetramethoxy-2,11-dioxa-3,10-disiladodecane: Shares the methoxy and silane groups but differs in the number of sulfur atoms and overall chain length.
Uniqueness
3,3,14,14-Tetramethoxy-2,15-dioxa-7,8,9,10-tetrathia-3,14-disilahexadecane is unique due to its specific combination of methoxy, oxygen, sulfur, and silicon atoms.
Eigenschaften
CAS-Nummer |
41453-78-5 |
|---|---|
Molekularformel |
C12H30O6S4Si2 |
Molekulargewicht |
454.8 g/mol |
IUPAC-Name |
trimethoxy-[3-(3-trimethoxysilylpropyltetrasulfanyl)propyl]silane |
InChI |
InChI=1S/C12H30O6S4Si2/c1-13-23(14-2,15-3)11-7-9-19-21-22-20-10-8-12-24(16-4,17-5)18-6/h7-12H2,1-6H3 |
InChI-Schlüssel |
JTTSZDBCLAKKAY-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](CCCSSSSCCC[Si](OC)(OC)OC)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


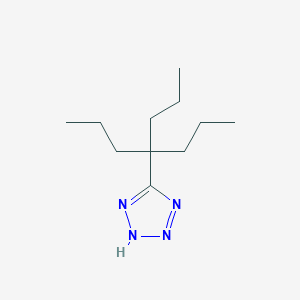
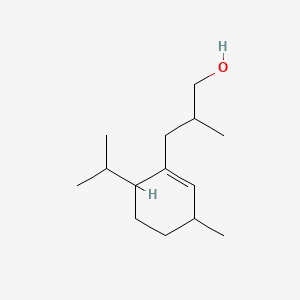
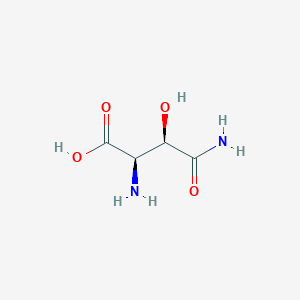
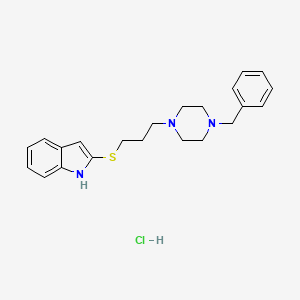
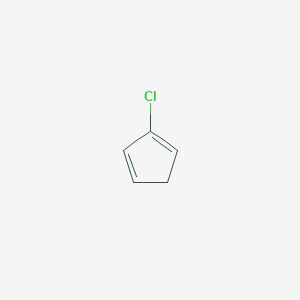
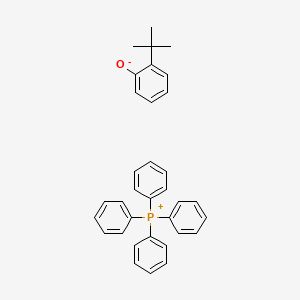
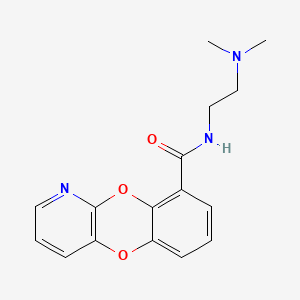
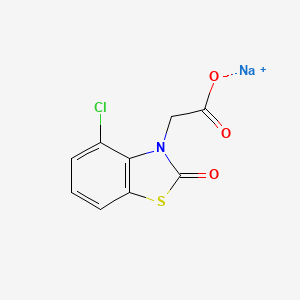
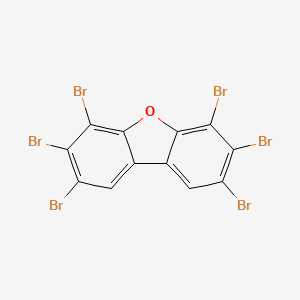
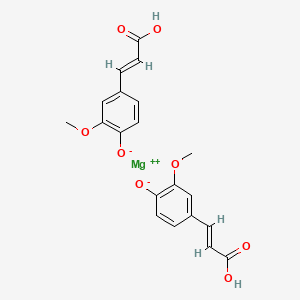
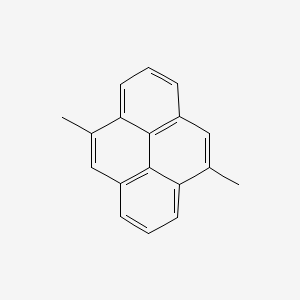
![1-[3-(Allyloxy)-2-hydroxypropyl]imidazolidin-2-one](/img/structure/B12672652.png)

